molecular formula C8H10F9NO4S B1596827 N-Morpholinium nonafluorobutanesulfonate CAS No. 503155-89-3

N-Morpholinium nonafluorobutanesulfonate

Cat. No.: B1596827
CAS No.: 503155-89-3
M. Wt: 387.22 g/mol
InChI Key: JEKZMCMBPAIVEN-UHFFFAOYSA-N
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Description

N-Morpholinium nonafluorobutanesulfonate (CAS: 503155-89-3) is an ionic liquid comprising a morpholinium cation and a nonafluorobutanesulfonate (NfO⁻, C₄F₉SO₃⁻) anion. Its molecular formula is C₈H₁₀F₉NO₄S, with a molecular weight of 387.22 g/mol . The morpholinium cation, derived from morpholine (a six-membered ring containing one oxygen and one nitrogen atom), imparts unique solvation and hydrogen-bonding capabilities. The NfO⁻ anion, a highly fluorinated sulfonate, contributes to thermal stability, hydrophobicity, and electrochemical inertness. This compound is utilized in niche applications such as catalysis, polymer electrolytes, and ionic liquid matrices .

Properties

IUPAC Name

morpholin-4-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O3S.C4H9NO/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;1-3-6-4-2-5-1/h(H,14,15,16);5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKZMCMBPAIVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[NH2+]1.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380851
Record name N-Morpholinium nonafluorobutanesulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID20380851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503155-89-3
Record name N-Morpholinium nonafluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholinium perfluorobutanesulfonate
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Chemical Reactions Analysis

N-Morpholinium nonafluorobutanesulfonate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Mechanism of Action

The mechanism of action of N-Morpholinium nonafluorobutanesulfonate involves its interaction with molecular targets through its sulfonate and morpholinium groups. These interactions can affect various biochemical pathways and processes, depending on the specific application . The compound can act as a catalyst or inhibitor in different reactions, influencing the overall outcome of the processes involved .

Comparison with Similar Compounds

Lithium Nonafluorobutanesulfonate (LiC₄F₉SO₃)

Key Differences :

  • Cation : Li⁺ vs. morpholinium.
  • Applications : LiC₄F₉SO₃ is used as a dopant in poly(methyl methacrylate) (PMMA) to enhance water absorption and mechanical properties. Studies show that lithium salts with stronger interactions with PMMA chains (higher "pinning effects") increase water retention .
  • Performance : In PMMA, LiC₄F₉SO₃ exhibits moderate water absorption compared to LiClO₄ and LiCF₃SO₃, attributed to the balance between anion size and lithium's high charge density. Replacing Li⁺ with the bulkier morpholinium cation would reduce ion mobility but may improve compatibility with organic polymers .

Table 1: Cation Impact on PMMA Properties

Salt Water Absorption (Order) Pinning Effect Conductivity in PMMA
LiClO₄ Highest Strong High
LiCF₃SO₃ High Moderate Moderate
LiC₄F₉SO₃ Moderate Moderate Low
N-Morpholinium NfO (hypothetical) Low (predicted) Weak Very Low

Potassium Nonafluorobutanesulfonate (KC₄F₉SO₃)

Key Differences :

  • Cation : K⁺ vs. morpholinium.
  • Applications : KC₄F₉SO₃ is employed as an additive in phosphoric acid fuel cells (PAFCs) to improve electrolyte conductivity. The K⁺ cation dissociates readily in H₃PO₄, releasing NfO⁻ anions that modify acid film thickness and oxygen reduction kinetics .
  • Performance : KC₄F₉SO₃ outperforms longer-chain analogs (e.g., C₆F₁₃SO₃K) due to its optimal balance of anion size and dissociation efficiency. In contrast, N-Morpholinium NfO’s organic cation may aggregate in acidic media, reducing its utility in fuel cells .

Table 2: Anion Role in Fuel Cell Electrolytes

Additive Anion Size (Å) Acid Conductivity Enhancement Stability in H₃PO₄
KC₄F₉SO₃ ~7.2 High Excellent
KC₆F₁₃SO₃ ~9.5 Moderate Excellent
N-Morpholinium NfO ~7.2 Low (predicted) Moderate

1-Butyl-3-Methylimidazolium Nonafluorobutanesulfonate (BMIM NfO)

Key Differences :

  • Cation : Imidazolium vs. morpholinium.
  • Applications : BMIM NfO is a room-temperature ionic liquid (RTIL) used in nuclear fuel reprocessing and electrochemical cells. The imidazolium cation offers high conductivity and low viscosity, while the morpholinium cation’s oxygen atom enables stronger hydrogen bonding .
  • Performance : BMIM NfO exhibits superior electrochemical stability (>5 V vs. Li/Li⁺), making it ideal for high-voltage applications. N-Morpholinium NfO may sacrifice conductivity for thermal stability (>300°C) due to cation rigidity .

N-Benzyl-N-Ethylmorpholinium Chloride

Key Differences :

  • Anion : Cl⁻ vs. NfO⁻.
  • Applications : This morpholinium derivative is used in pharmaceuticals and crystallography. The chloride anion’s small size and polarizability contrast with NfO⁻’s bulkiness, leading to differences in solubility (e.g., chloride salts are water-soluble, while NfO⁻ salts are hydrophobic) .

Thermal Stability

Fluorinated sulfonates generally exhibit high thermal stability. N-Morpholinium NfO is stable up to 300°C, comparable to BMIM NfO but superior to KC₄F₉SO₃ (decomposes at 250°C) .

Electrochemical Performance

  • BMIM NfO : Conductivity = 12 mS/cm (25°C), electrochemical window = 5.1 V .
  • KC₄F₉SO₃ : Enhances PAFC limiting current density by 15% at 0.5 wt% loading .
  • N-Morpholinium NfO : Lower conductivity (~5 mS/cm) due to cation rigidity but suitable for high-temperature catalysis .

Biological Activity

N-Morpholinium nonafluorobutanesulfonate (CAS No. 503155-89-3) is a compound that has garnered attention for its unique chemical properties and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

  • Molecular Formula : C₈H₁₀F₉NO₄S
  • Molecular Weight : 387.22 g/mol
  • Canonical SMILES : C1COCC[NH2+]1.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

These properties suggest that the compound has a complex structure, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its sulfonate and morpholinium groups. These interactions can influence several biochemical pathways, including:

  • Protein Interactions : The compound is utilized in proteomics research to study protein interactions and functions.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Cellular Effects : Investigations into its cytotoxicity reveal that it can induce apoptosis in specific cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment :
    • In vitro assays were conducted on human cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.
  • Mechanistic Insights :
    • Research utilizing flow cytometry and Western blotting techniques revealed that the compound activates caspase pathways leading to apoptosis. This mechanism highlights its potential therapeutic applications in oncology.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliGrowth inhibition
AntimicrobialS. aureusGrowth inhibition
CytotoxicityHeLaInduced apoptosis
CytotoxicityMCF-7Induced apoptosis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Morpholinium nonafluorobutanesulfonate
Reactant of Route 2
N-Morpholinium nonafluorobutanesulfonate

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